
N-(1-Cyanocyclopropyl)-2-(5-thiophen-3-yltetrazol-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-Cyanocyclopropyl)-2-(5-thiophen-3-yltetrazol-1-yl)acetamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). GABA is the major inhibitory neurotransmitter in the central nervous system, and GABA-AT is responsible for the breakdown of GABA. Inhibition of GABA-AT by CPP-115 leads to increased levels of GABA in the brain, which can have therapeutic implications for a variety of neurological and psychiatric disorders.
Mechanism of Action
N-(1-Cyanocyclopropyl)-2-(5-thiophen-3-yltetrazol-1-yl)acetamide works by inhibiting the enzyme GABA-AT, which is responsible for the breakdown of GABA in the brain. By inhibiting GABA-AT, this compound increases the levels of GABA in the brain, which can have a calming and inhibitory effect on neuronal activity. This mechanism of action is similar to that of other drugs that enhance GABAergic neurotransmission, such as benzodiazepines and barbiturates.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its ability to increase GABA levels in the brain. GABA is the major inhibitory neurotransmitter in the central nervous system, and plays an important role in regulating neuronal activity. By increasing GABA levels, this compound can have a calming and inhibitory effect on neuronal activity, which can be beneficial in a variety of neurological and psychiatric disorders.
Advantages and Limitations for Lab Experiments
One advantage of N-(1-Cyanocyclopropyl)-2-(5-thiophen-3-yltetrazol-1-yl)acetamide is its high selectivity for GABA-AT, which reduces the potential for off-target effects. It also has a relatively long half-life, which allows for sustained inhibition of GABA-AT. However, one limitation of this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings. It also has a relatively short shelf-life, which can limit its use in long-term studies.
Future Directions
There are several potential future directions for research on N-(1-Cyanocyclopropyl)-2-(5-thiophen-3-yltetrazol-1-yl)acetamide. One area of interest is the development of more effective formulations or delivery methods to improve its solubility and stability. Another area of interest is the exploration of its therapeutic potential in additional neurological and psychiatric disorders, such as schizophrenia and bipolar disorder. Finally, there is also interest in the development of more selective and potent inhibitors of GABA-AT, which could have even greater therapeutic potential.
Synthesis Methods
N-(1-Cyanocyclopropyl)-2-(5-thiophen-3-yltetrazol-1-yl)acetamide can be synthesized using a multi-step process that involves the conversion of commercially available starting materials to the final product. The synthesis involves the use of various reagents and solvents, and requires careful control of reaction conditions and purification methods to ensure high purity and yield.
Scientific Research Applications
N-(1-Cyanocyclopropyl)-2-(5-thiophen-3-yltetrazol-1-yl)acetamide has been extensively studied for its potential therapeutic applications in a variety of neurological and psychiatric disorders, including epilepsy, addiction, anxiety, and depression. Preclinical studies have shown that this compound can increase GABA levels in the brain and reduce seizure activity in animal models of epilepsy. It has also been shown to reduce drug-seeking behavior in animal models of addiction.
properties
IUPAC Name |
N-(1-cyanocyclopropyl)-2-(5-thiophen-3-yltetrazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N6OS/c12-7-11(2-3-11)13-9(18)5-17-10(14-15-16-17)8-1-4-19-6-8/h1,4,6H,2-3,5H2,(H,13,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTIZOMPLEONVJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C#N)NC(=O)CN2C(=NN=N2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[b]thiophen-5-yl)-2-(p-tolylthio)acetamide](/img/structure/B2969034.png)
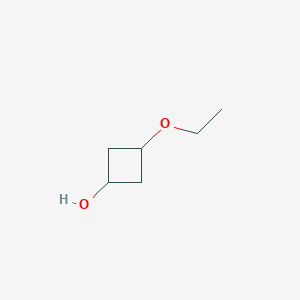
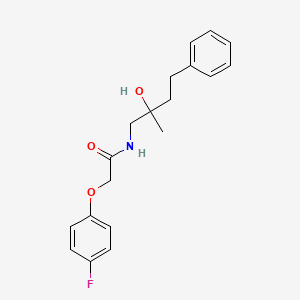

![2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2969040.png)
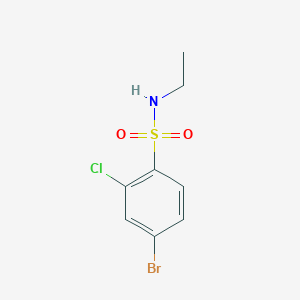
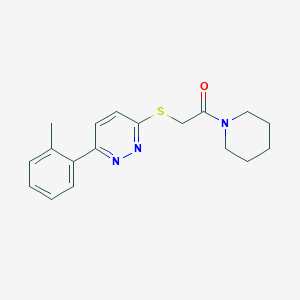
![1,3-Dichloro-2-[(2-methylsulfanylphenyl)methylsulfanyl]benzene](/img/structure/B2969049.png)
![8-(sec-butyl)-3-butyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2969051.png)

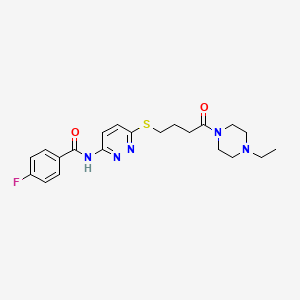

![1-[3-[(4-Chlorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylpropan-2-one](/img/structure/B2969055.png)
![N-[5-[[2-(3-Ethyl-2-oxobenzimidazol-1-yl)acetyl]amino]-2-fluorophenyl]prop-2-enamide](/img/structure/B2969056.png)